6-Ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
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Description
6-Ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C27H25NO4 and its molecular weight is 427.5. The purity is usually 95%.
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Biological Activity
6-Ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolinone derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H25NO4, with a molecular weight of approximately 425.49 g/mol. The compound features an ethoxy group, a methoxyphenylmethyl group, and a methylbenzoyl group attached to a dihydroquinolinone core.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of quinolinone derivatives, including the compound . Research indicates that such compounds may inhibit bacterial growth by targeting essential bacterial enzymes or disrupting cell membrane integrity. For instance, studies have demonstrated that derivatives similar to this compound exhibit significant activity against various bacterial strains.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 8 µg/mL |
Compound B | S. aureus | 16 µg/mL |
6-Ethoxy... | P. aeruginosa | 12 µg/mL |
Antitumor Activity
The antitumor potential of quinolinone derivatives has been highlighted in various studies. For example, compounds structurally similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
In one study, the compound exhibited IC50 values indicating significant inhibition of cell proliferation:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
Anti-inflammatory Activity
The anti-inflammatory effects of quinolinone derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that the compound can reduce the production of TNF-alpha and IL-6 in activated macrophages.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to active sites of enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : Modulating receptor activity that influences inflammatory pathways.
Case Studies
In a recent investigation, a series of quinolinone derivatives were synthesized and evaluated for their biological activities. Among them, this compound was noted for its promising antitumor activity against specific cancer cell lines.
Study Highlights:
- Synthesis : The compound was synthesized through a multi-step process involving condensation and cyclization reactions.
- Biological Evaluation : The synthesized compound was tested against multiple cancer cell lines showing notable cytotoxicity.
- Results : The study concluded that modifications in the quinolinone structure could enhance biological activity.
Properties
IUPAC Name |
6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-4-32-22-12-13-25-23(15-22)27(30)24(26(29)20-10-8-18(2)9-11-20)17-28(25)16-19-6-5-7-21(14-19)31-3/h5-15,17H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQWYNWABKVWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.